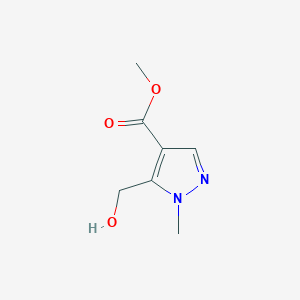
1-Cycloheptyl-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cycloheptyl-3-phenylthiourea is an organic compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups
Preparation Methods
The synthesis of 1-Cycloheptyl-3-phenylthiourea typically involves the reaction of cycloheptylamine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for thiourea derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Cycloheptyl-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiourea group into a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles, such as halides or alkoxides.
Common reagents and conditions used in these reactions include mild to moderate temperatures and solvents like dichloromethane or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cycloheptyl-3-phenylthiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Medicine: Research is ongoing to explore its potential as an enzyme inhibitor and its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific target and the biological context .
Comparison with Similar Compounds
1-Cycloheptyl-3-phenylthiourea can be compared with other thiourea derivatives, such as:
1-Cyclohexyl-3-phenylthiourea: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.
1-Cyclopentyl-3-phenylthiourea: Contains a cyclopentyl group, making it structurally smaller.
1-(Acyl/aroyl)-3-(substituted) thioureas: These compounds have acyl or aroyl groups and exhibit different reactivity and biological activities.
Properties
Molecular Formula |
C14H20N2S |
|---|---|
Molecular Weight |
248.39 g/mol |
IUPAC Name |
1-cycloheptyl-3-phenylthiourea |
InChI |
InChI=1S/C14H20N2S/c17-14(16-13-10-6-3-7-11-13)15-12-8-4-1-2-5-9-12/h3,6-7,10-12H,1-2,4-5,8-9H2,(H2,15,16,17) |
InChI Key |
QPRNTVXRTQJSMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B10906534.png)

![4-bromo-2-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B10906545.png)

![N'-{(E)-[5-(3-bromophenyl)furan-2-yl]methylidene}-9H-xanthene-9-carbohydrazide](/img/structure/B10906556.png)

![2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol](/img/structure/B10906569.png)
![5-bromo-2-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B10906571.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10906581.png)
![2-(4-fluorophenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B10906588.png)
![N'-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B10906591.png)
![2-(4-tert-butylphenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}cyclopropanecarbohydrazide](/img/structure/B10906600.png)
![N'-[(1E)-1-(3,4-dimethylphenyl)ethylidene]-3,4-dimethylbenzohydrazide](/img/structure/B10906611.png)
![methyl 3-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10906614.png)
